

An In-depth Technical Guide to Diphenylacetyl Chloride (CAS 1871-76-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylacetyl chloride*

Cat. No.: B195547

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Diphenylacetyl chloride, with the CAS number 1871-76-7, is a highly reactive acyl chloride that serves as a critical building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and its role in drug discovery.

Chemical and Physical Properties

Diphenylacetyl chloride is a solid at room temperature, appearing as a white to pale yellow crystalline powder.^[1] It is sensitive to moisture and will hydrolyze to form diphenylacetic acid and hydrochloric acid.^[2] Proper handling in a dry, inert atmosphere is therefore crucial to maintain its reactivity.

Table 1: Physical and Chemical Properties of **Diphenylacetyl Chloride**

Property	Value	Reference(s)
CAS Number	1871-76-7	[3]
Molecular Formula	C ₁₄ H ₁₁ ClO	[3]
Molecular Weight	230.69 g/mol	[3]
Melting Point	49-53 °C	[4]
Boiling Point	175-176 °C at 17 mmHg	[4]
Appearance	White to pale cream or pale yellow to yellow to pale brown or pale pink to pale gray crystals or powder	[1]
Solubility	Soluble in toluene	[1]
InChI Key	MSYLETHDEIJMAF-UHFFFAOYSA-N	[2]

Spectroscopic Data

The structural identity of **Diphenylacetyl chloride** can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **Diphenylacetyl Chloride**

Technique	Key Data Points	Reference(s)
¹³ C NMR	Spectra available for reference.	[5] [6]
IR Spectrum	Data available for reference.	[2]
Mass Spectrometry	Electron ionization mass spectrum available.	[2]

Synthesis of Diphenylacetyl Chloride

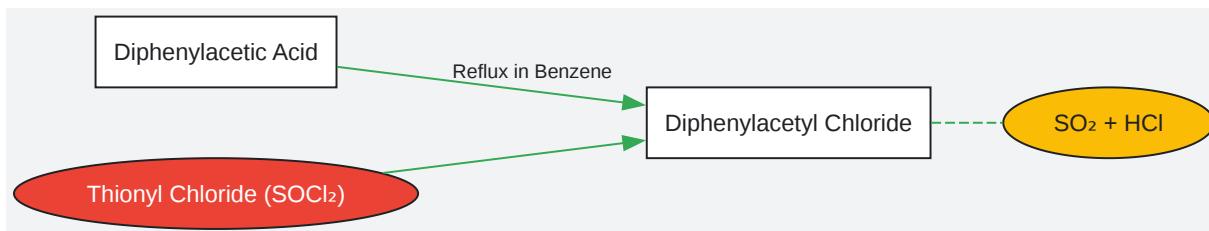
Diphenylacetyl chloride is most commonly synthesized from diphenylacetic acid. The reaction involves the conversion of the carboxylic acid to the acid chloride using a chlorinating agent, typically thionyl chloride.[3][7]

Experimental Protocol: Synthesis from Diphenylacetic Acid

This protocol is adapted from a procedure in *Organic Syntheses*.[3]

Materials:

- Diphenylacetic acid (0.236 mole)
- Thiophene-free, anhydrous benzene (150 ml)
- Thionyl chloride (1.11 mole)
- Anhydrous hexane


Procedure:

- A 500-ml, three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube.
- The flask is charged with diphenylacetic acid and anhydrous benzene.
- The mixture is heated to reflux, and thionyl chloride is added dropwise over 30 minutes.
- Reflux is continued for an additional 7 hours.
- Benzene and excess thionyl chloride are removed by distillation under reduced pressure.
- To remove residual thionyl chloride, 100 ml of anhydrous benzene is added and subsequently removed by distillation under reduced pressure.
- The resulting pale yellow oil is dissolved in refluxing, anhydrous hexane.
- The hot solution is treated with charcoal and filtered.

- The filtrate is chilled to 0 °C in a sealed flask to induce crystallization.
- The colorless crystalline product is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum.

Yield: 77–84%^[3]

Diagram 1: Synthesis of **Diphenylacetyl Chloride**

[Click to download full resolution via product page](#)

Caption: Synthesis of **Diphenylacetyl Chloride** from Diphenylacetic Acid.

Key Reactions and Applications in Drug Development

Diphenylacetyl chloride is a versatile reagent, primarily utilized for acylation reactions. Its applications are particularly significant in the synthesis of pharmaceutically active compounds.

Preparation of N-Substituted Amides

A fundamental application of **Diphenylacetyl chloride** is in the synthesis of N-substituted amides, which are prevalent in many biologically active molecules.^{[7][8]}

This is a general procedure for the synthesis of an N-substituted amide.^{[7][9]}

Materials:

- Primary or secondary amine (1.0 eq)

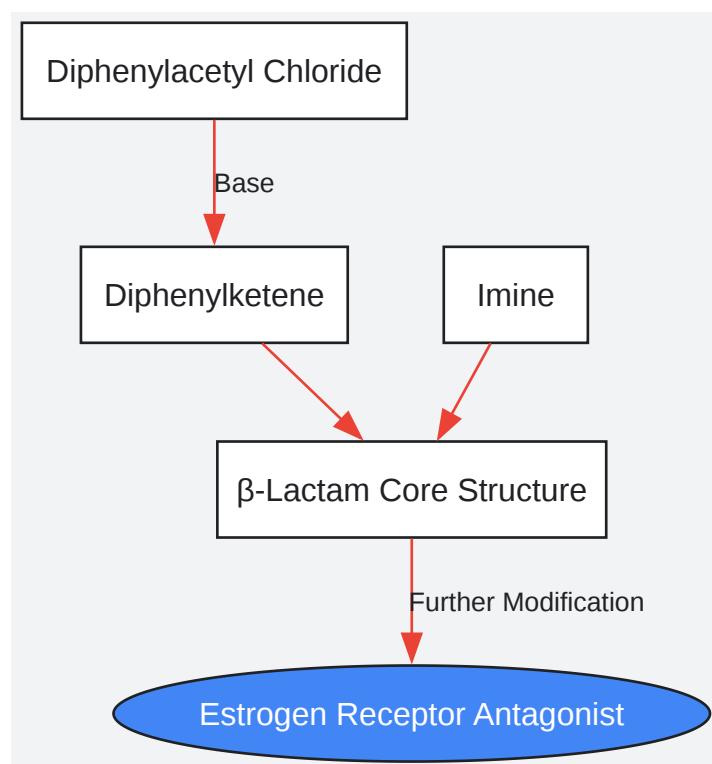
- Triethylamine (1.5 eq)
- Anhydrous dichloromethane (DCM)
- **Diphenylacetyl chloride** (1.1 eq)

Procedure:

- The amine and triethylamine are dissolved in anhydrous DCM and the solution is cooled to 0 °C in an ice bath.
- A solution of **Diphenylacetyl chloride** in anhydrous DCM is added dropwise to the cooled amine solution.
- The reaction mixture is stirred at room temperature for 4-6 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography.

Diagram 2: General Workflow for N-Substituted Amide Synthesis

[Click to download full resolution via product page](#)


Caption: Experimental workflow for the synthesis of N-substituted amides.

Synthesis of β -Lactam Estrogen Receptor Antagonists

Diphenylacetyl chloride is a key reagent in the Staudinger synthesis of β -lactams.^[10] Certain β -lactams incorporating a diphenylacetyl moiety have been investigated as estrogen receptor (ER) antagonists, which are crucial in the treatment of hormone-dependent breast cancers.^[10] ^[11] These compounds are designed to bind to the estrogen receptor, blocking the proliferative effects of estrogen.^[11]

The general strategy involves the [2+2] cycloaddition of a ketene (derived from **Diphenylacetyl chloride**) with an imine. Derivatives of these β -lactams have shown binding affinity for both ER α and ER β isoforms.^[10]

Diagram 3: Role in Estrogen Receptor Antagonist Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Diphenylacetyl chloride [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 2,2-Diphenylacetyl chloride | C14H11ClO | CID 74637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Diphenylacetyl Chloride-1871-76-7 [ganeshremedies.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diphenylacetyl Chloride (CAS 1871-76-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195547#diphenylacetyl-chloride-cas-number-1871-76-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com